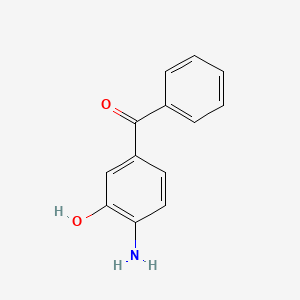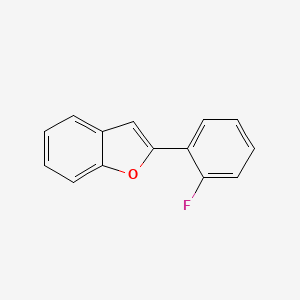
3-carbazol-9-yl-N,N-dimethylpropan-1-amine
Vue d'ensemble
Description
3-carbazol-9-yl-N,N-dimethylpropan-1-amine is a derivative of carbazole, an aromatic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine typically involves the functionalization of the carbazole core. One common method is the N-alkylation of carbazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-carbazol-9-yl-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 9,9’-bicarbazyl and other oligomeric products.
Reduction: Corresponding reduced carbazole derivatives.
Substitution: N-substituted carbazole derivatives.
Applications De Recherche Scientifique
3-carbazol-9-yl-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various cellular processes, including signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound with similar structural features but lacking the dimethylamino propyl group.
N-vinyl carbazole: A derivative used in the production of polymers with photoconductive properties.
Poly(2,7-carbazole): A polymer with extended conjugation length and lower bandgap energy.
Uniqueness
3-carbazol-9-yl-N,N-dimethylpropan-1-amine is unique due to the presence of the dimethylamino propyl group, which enhances its solubility and reactivity. This functional group also imparts unique electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry .
Propriétés
Numéro CAS |
20811-26-1 |
|---|---|
Formule moléculaire |
C17H20N2 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
3-carbazol-9-yl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H20N2/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19/h3-6,8-11H,7,12-13H2,1-2H3 |
Clé InChI |
YSZTZAYSHQJVQU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B8786741.png)





![Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)






